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molecular formula C5H2BrClN2O2 B118568 5-Bromo-2-chloro-3-nitropyridine CAS No. 67443-38-3

5-Bromo-2-chloro-3-nitropyridine

Cat. No. B118568
M. Wt: 237.44 g/mol
InChI Key: WWQQPSDIIVXFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

A suspension of 5-bromo-2-hydroxy-3-nitro-pyridine (10 g; ex. Maybridge) in phosphorus oxychloride (10 ml) was heated at 130° C. to give a red solution. The solution was heated at 130° C. for 2.5. The reaction mixture was poured onto iced water and then neutralised by the portionwise addition of solid sodium bicarbonate. The aqueous was extracted twice with ethyl acetate and the combined organics were dried (MgSO4), filtered and evaporated to give the title compound as a yellow solid (10.28 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](O)=[N:6][CH:7]=1.O.C(=O)(O)[O-].[Na+].P(Cl)(Cl)([Cl:20])=O>>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([Cl:20])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a red solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 130° C. for 2.5
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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